molecular formula C14H13F4N3O3S B13849508 Flusulfinam

Flusulfinam

Cat. No.: B13849508
M. Wt: 379.33 g/mol
InChI Key: PWQIRGHRDYHXJS-UHFFFAOYSA-N
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Preparation Methods

Flusulfinam is synthesized through a series of chemical reactions involving the formation of its core structure, which includes a 1,3,4-oxadiazole ring and a trifluoromethylbenzamide moiety. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up these reactions under optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Flusulfinam undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Flusulfinam has a wide range of scientific research applications:

Mechanism of Action

Flusulfinam exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of carotenoids, which are essential pigments for photosynthesis. By inhibiting HPPD, this compound disrupts the production of carotenoids, leading to the bleaching and eventual death of the target weeds . The molecular targets and pathways involved in this process include the HPPD enzyme and the carotenoid biosynthesis pathway.

Comparison with Similar Compounds

Flusulfinam is unique among amide herbicides due to its high efficacy and safety profile in rice fields. Similar compounds include:

This compound stands out due to its superior safety for rice crops and its effectiveness against a broad spectrum of weed species.

Properties

Molecular Formula

C14H13F4N3O3S

Molecular Weight

379.33 g/mol

IUPAC Name

2-fluoro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-propylsulfinyl-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C14H13F4N3O3S/c1-3-6-25(23)11-9(14(16,17)18)5-4-8(10(11)15)12(22)19-13-21-20-7(2)24-13/h4-5H,3,6H2,1-2H3,(H,19,21,22)

InChI Key

PWQIRGHRDYHXJS-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)C1=C(C=CC(=C1F)C(=O)NC2=NN=C(O2)C)C(F)(F)F

Origin of Product

United States

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